molecular formula C20H43NO3 B14434667 Methylcarbamic acid;octadecan-1-ol CAS No. 83053-42-3

Methylcarbamic acid;octadecan-1-ol

Cat. No.: B14434667
CAS No.: 83053-42-3
M. Wt: 345.6 g/mol
InChI Key: UORZFXFXALAWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylcarbamic acid;octadecan-1-ol typically involves the reaction of methylcarbamic acid with octadecan-1-ol. One common method is the esterification reaction, where methylcarbamic acid reacts with octadecan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of stearic acid to produce octadecan-1-ol, followed by its reaction with methylcarbamic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methylcarbamic acid;octadecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in octadecan-1-ol can be oxidized to form octadecanoic acid.

    Reduction: The carbamate group in methylcarbamic acid can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acid chlorides are used in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Octadecanoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

Methylcarbamic acid;octadecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, including its interaction with cellular membranes.

    Medicine: Investigated for its potential therapeutic properties, including its use as an emollient in topical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of methylcarbamic acid;octadecan-1-ol involves its interaction with biological membranes and proteins. The long hydrophobic chain of octadecan-1-ol allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carbamate group can interact with proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Octadecan-1-ol: A long-chain fatty alcohol with similar hydrophobic properties.

    Methylcarbamic acid: A carbamate derivative with potential biological activity.

    Stearyl alcohol: Another name for octadecan-1-ol, commonly used in cosmetics and pharmaceuticals.

Uniqueness

Methylcarbamic acid;octadecan-1-ol is unique due to the combination of the hydrophobic long-chain alcohol and the reactive carbamate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.

Properties

CAS No.

83053-42-3

Molecular Formula

C20H43NO3

Molecular Weight

345.6 g/mol

IUPAC Name

methylcarbamic acid;octadecan-1-ol

InChI

InChI=1S/C18H38O.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-2(4)5/h19H,2-18H2,1H3;3H,1H3,(H,4,5)

InChI Key

UORZFXFXALAWLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCO.CNC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.